2-Amino-6-methylpyridine

Catalog No.
S748997
CAS No.
1824-81-3
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methylpyridine

CAS Number

1824-81-3

Product Name

2-Amino-6-methylpyridine

IUPAC Name

6-methylpyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8)

InChI Key

QUXLCYFNVNNRBE-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)N

Canonical SMILES

CC1=NC(=CC=C1)N

Synthesis and Characterization

2-Amino-6-methylpyridine, also known as 6-amino-2-picoline, is a heterocyclic aromatic compound with the chemical formula C6H8N2. While it doesn't have extensive scientific research applications on its own, it serves as a valuable building block or precursor for the synthesis of various functional molecules with diverse applications in research fields like catalysis, medicinal chemistry, and material science []. Due to its readily available amine and methyl functional groups, 2-amino-6-methylpyridine can undergo various synthetic transformations to yield more complex and targeted molecules.

Several research articles describe methods for the synthesis of 2-amino-6-methylpyridine itself. One common approach involves the condensation reaction of ammonia with pentanedione, followed by cyclization and dehydrogenation [].

Applications in Medicinal Chemistry

The presence of both the amine and methyl groups makes 2-amino-6-methylpyridine an attractive scaffold for the design and development of potential drug candidates. By attaching various functional groups to the core structure, scientists can tailor the molecule's properties to target specific biological processes.

For example, research has explored the use of 2-amino-6-methylpyridine derivatives as potential inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. Additionally, studies have investigated its potential as a scaffold for developing anticonvulsant and anti-inflammatory agents [, ].

Applications in Catalysis

-amino-6-methylpyridine can also be used as a ligand in the design of transition metal catalysts. These catalysts are used to accelerate various chemical reactions, playing a crucial role in various research and industrial applications.

By coordinating with the metal center through the nitrogen atom in the amine group, 2-amino-6-methylpyridine can influence the catalyst's activity and selectivity. Research has shown promising results for utilizing 2-amino-6-methylpyridine-based catalysts in reactions like hydrogenation, hydroformylation, and cross-coupling reactions [].

2-Amino-6-methylpyridine is an organic compound with the molecular formula C6H8N2C_6H_8N_2 and a molecular weight of approximately 108.14 g/mol. This compound appears as a yellowish crystalline solid with a low melting point of 40-44 °C and a boiling point of 208-209 °C. It is slightly soluble in water, exhibiting very faint turbidity, and is hygroscopic in nature . The compound is also known by several synonyms, including 6-methyl-2-pyridinamine and 6-amino-2-picoline .

, including:

  • Doebner's Reaction: This reaction involves the condensation of 2-amino-6-methylpyridine with aldehydes and pyruvic acid to form γ-pyridyl-amino-γ-phenyl-α-oxo-butyric acid .
  • Nitration: In the presence of sulfuric acid, nitration can yield N-(6-methyl-5-nitropyridin-2-yl)nitramide, which can be further transformed into other compounds .
  • Formation of Charge Transfer Complexes: It can react with π-acceptors such as tetracyanoethylene to form solid charge transfer complexes, which are useful in various applications .

Research indicates that 2-amino-6-methylpyridine exhibits biological activity, particularly as a selective inhibitor for phosphatidylinositol 3-kinase (PI3Ka), which is crucial in various cellular processes including growth and metabolism. Its derivatives have been explored for potential therapeutic applications, especially in the pharmaceutical industry .

Several methods exist for synthesizing 2-amino-6-methylpyridine:

  • Tschitschibabin Method: This method involves the reaction of α-substituted pyridines with sodium amide in inert solvents, yielding moderate amounts of the target compound .
  • Reaction with Ammonia: A common method includes reacting β-picoline with ammonia in the presence of cobalt-containing catalysts, although this method often results in low yields .
  • Chloramine Method: Another synthesis route involves using chloramine, but this approach is complicated by chloramine's instability and the cumbersome isolation process .

2-Amino-6-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals, including nalidixic acid. It is also utilized in laboratory analyses and fine chemical syntheses due to its reactivity and ability to form diverse chemical scaffolds . Additionally, it has applications in organic electronics through its role in forming charge transfer complexes .

Studies on the interactions involving 2-amino-6-methylpyridine focus on its role as an electron donor in charge transfer complexes. These interactions are significant for developing materials used in electronic devices and sensors. The reactivity of this compound with different π-acceptors has been characterized to understand its potential applications better .

Several compounds share structural similarities with 2-amino-6-methylpyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-4-methylpyridineC6H8N2Similar amino group but at a different position
3-Amino-6-methylpyridineC6H8N2Variation in amino group location
2-AminopyridineC5H7NLacks methyl substitution at position six
4-Amino-2-methylpyridineC6H8N2Different amino group position affecting reactivity

The uniqueness of 2-amino-6-methylpyridine lies in its specific placement of both the amino and methyl groups on the pyridine ring, which significantly influences its chemical reactivity and biological activity compared to other pyridine derivatives .

XLogP3

0.4

Boiling Point

208.5 °C

Melting Point

41.0 °C

UNII

35ANN6MRBM

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (94.74%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1824-81-3

Wikipedia

2-amino-6-methylpyridine

General Manufacturing Information

2-Pyridinamine, 6-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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